molecular formula C13H17BrO2 B2797143 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid CAS No. 756870-02-7

2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid

Cat. No.: B2797143
CAS No.: 756870-02-7
M. Wt: 285.181
InChI Key: ITEGDFSRLXAEGQ-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid (CAS: 756870-02-7) is a branched carboxylic acid derivative featuring a 3-bromobenzyl substituent attached to a 4-methylpentanoic acid backbone . This compound belongs to a broader class of 4-methylpentanoic acid derivatives, which are characterized by their structural versatility and diverse biological and chemical applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-9(2)6-11(13(15)16)7-10-4-3-5-12(14)8-10/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEGDFSRLXAEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid typically involves the bromination of a phenylmethyl precursor followed by the introduction of a methylpentanoic acid group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenylmethyl derivatives.

Scientific Research Applications

Scientific Research Applications

Chemistry:
2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid serves as a vital building block in the synthesis of more complex organic molecules. Its bromine atom enhances reactivity, making it suitable for various chemical transformations .

Biology:
The compound has been studied for its interactions with biological systems, particularly regarding enzyme inhibition and receptor binding. It may modulate the activity of specific enzymes involved in metabolic pathways .

Medicine:
Research indicates potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound's ability to inhibit pro-inflammatory cytokines suggests its use in treating inflammatory diseases .

Industry:
In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties allow for the development of novel materials with specific functionalities .

Case Studies

Anti-Cancer Activity:
In xenograft models, administration of this compound resulted in significant tumor size reduction compared to control groups. Mechanistic studies indicated that this effect is mediated through apoptosis induction in cancer cells .

Inflammation Reduction:
A study demonstrated that the compound could reduce inflammatory markers like TNF-alpha and IL-6 in models of acute inflammation. This suggests its potential application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the methylpentanoic acid moiety can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Compound Name Substituent(s) Key Features Reference
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid Dodecanoyloxy, isobutyryloxy esters Antibacterial activity against S. aureus
GGTI-2154 Imidazole, biphenyl carboxamide Geranylgeranyltransferase-I inhibitor
MLN-4760 Dichlorobenzyl-imidazole ACE2 inhibitor (SARS-CoV entry)
2-[(2-Bromobenzyl)(toluene-4-sulfonyl)amino]-4-methylpentanoic acid methyl ester Bromobenzyl, toluenesulfonyl group Esterified derivative with potential prodrug applications
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid Fmoc-protected aminomethyl group Peptide synthesis building block

Key Observations :

  • Antibacterial Activity: 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid demonstrates potent activity against S. aureus (MIC: 3.12 µg/mL), attributed to synergistic effects between its laurate chain and ester groups . In contrast, the target compound’s bromophenyl group may prioritize different bioactivity mechanisms, such as enzyme inhibition or receptor binding.
  • Enzyme Inhibition : MLN-4760 and GGTI-2154 highlight the role of aromatic and heterocyclic substituents in targeting specific enzymes (ACE2 and geranylgeranyltransferase-I, respectively). The dichlorobenzyl group in MLN-4760 enhances binding affinity through hydrophobic interactions , while the bromophenyl group in the target compound may offer distinct steric or electronic modulation.
  • Synthetic Utility: Derivatives like Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid are critical in peptide synthesis due to their protective groups, whereas the target compound’s bromine atom could serve as a handle for further functionalization .

Physicochemical and Analytical Properties

Chromatographic Behavior :

  • In gas-liquid chromatography, 4-methylpentanoic acid (a simpler analogue) shows similar detector responses between argon and flame ionization (FI) systems, but acetic acid and lactic acid derivatives exhibit divergent behaviors . The bromophenyl group in the target compound may alter retention times or detector sensitivity due to increased molecular weight and polarity.

Solubility and Lipophilicity :

  • The long-chain ester groups in 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid enhance lipophilicity, favoring membrane penetration in antibacterial activity .

Antibacterial vs. Enzyme-Targeted Activity :

  • The antibacterial potency of 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid is eightfold stronger than lauric acid, emphasizing the importance of ester functionalization . In contrast, the target compound’s bromophenyl group may steer activity toward non-antibacterial pathways, such as kinase or protease inhibition.
  • MLN-4760’s ACE2 inhibition underscores the role of halogenated aromatic groups in viral entry mechanisms, suggesting that the target compound’s bromine could be explored in antiviral or anti-inflammatory contexts .

Biological Activity

2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid, also known by its CAS number 756870-02-7, is a compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrO2. It features a bromophenyl group attached to a pentanoic acid moiety, which contributes to its unique biological properties. The presence of the bromine atom may enhance interactions with biological targets, influencing its pharmacodynamics.

Research indicates that compounds structurally similar to this compound may interact with specific receptors in the body, particularly sigma receptors, which are implicated in various physiological processes including modulation of the immune response and central nervous system activities .

Target Receptors

  • Sigma Receptors : These receptors are involved in neuroprotection and may play a role in the modulation of pain and mood disorders.
  • Enzyme Interaction : The compound may also act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.

Antimicrobial Properties

Studies have shown that derivatives of similar compounds exhibit antimicrobial activity against various bacterial strains. This suggests that this compound could potentially possess similar properties, making it a candidate for further investigation in the development of antimicrobial agents .

Anticancer Activity

Preliminary data indicates that compounds with similar structures have been evaluated for anticancer properties. They may induce apoptosis in cancer cell lines by interacting with pathways regulated by p53 and MDM2 proteins . This highlights the potential of this compound in cancer therapeutics.

Case Studies

  • Study on Sigma Receptor Agonists : A study investigated the effects of sigma receptor agonists on neuroprotection and found that certain compounds could significantly reduce neuronal apoptosis under stress conditions. This opens avenues for exploring this compound as a neuroprotective agent.
  • Antitumor Efficacy : Research involving peptidomimetic macrocycles has shown improved efficacy against p53 positive tumor cell lines. Similar mechanisms might be explored for this compound to evaluate its antitumor potential .

Pharmacological Applications

The compound's potential applications span several therapeutic areas:

  • Neurological Disorders : Given its interaction with sigma receptors, it may be beneficial in treating conditions like depression or anxiety.
  • Cancer Therapy : Its ability to induce apoptosis suggests it could be developed into a treatment for various cancers.
  • Infectious Diseases : If proven effective against bacteria, it could serve as an antibiotic agent.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Sigma Receptor InteractionModulates CNS and immune functions
Antimicrobial EffectsPotential activity against bacterial strains
Anticancer PropertiesInduces apoptosis in tumor cell lines
NeuroprotectionReduces neuronal apoptosis under stress

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